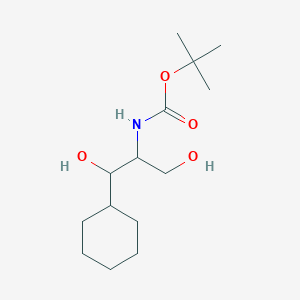

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h10-12,16-17H,4-9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMOYBQGELDHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate typically involves the reaction of 1-cyclohexyl-1,3-dihydroxypropan-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with in-line monitoring and control systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: : The carbamate group can be reduced to form amines.

Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Ketones or aldehydes can be formed from the oxidation of hydroxyl groups.

Reduction: : Primary or secondary amines can be produced from the reduction of the carbamate group.

Substitution: : A wide range of functionalized derivatives can be synthesized through substitution reactions.

Scientific Research Applications

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis and as a protecting group for amines.

Biology: : The compound can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: : The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous carbamates, focusing on substituent effects, ring systems, and functional groups. Key examples from the evidence are analyzed:

Cyclohexyl vs. Cyclopentyl Carbamates

- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1) :

- Structural Difference : Cyclopentyl ring vs. cyclohexyl.

- Impact : The smaller cyclopentyl ring increases ring strain but reduces steric hindrance compared to cyclohexyl. This may enhance reactivity in nucleophilic substitutions or hydrogen-bonding capacity.

- Applications : Cyclopentyl analogs are common in kinase inhibitors due to their conformational rigidity, whereas the cyclohexyl variant’s larger size may improve binding to deeper hydrophobic pockets .

Hydroxyl Group Positioning

- tert-Butyl N-(1,3-dihydroxypropan-2-yl)carbamate (CAS 125414-41-7) :

- Structural Difference : Lacks the cyclohexyl group but retains the 1,3-dihydroxypropan-2-yl backbone.

- Impact : The absence of the cyclohexyl moiety reduces lipophilicity (logP) by ~1–2 units, increasing aqueous solubility. The dihydroxy groups enable strong hydrogen-bonding networks, as seen in crystal structures of related compounds (e.g., O–H···O distances of 1.74–2.65 Å) .

Bicyclic and Heterocyclic Carbamates

Fluorinated and Methylated Analogs

Research Findings and Implications

- Crystallography : Hydrogen-bonding patterns in related compounds (e.g., O–H···O distances of 1.74–2.65 Å) suggest the target compound’s dihydroxy groups could form stable crystal lattices, aiding purification .

- Biological Relevance : The cyclohexyl group’s bulk may improve binding to proteases or GPCRs, while fluorinated analogs (e.g., CAS 1052713-48-0) prioritize membrane penetration .

Biological Activity

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate is a chemical compound that has gained attention in the field of medicinal chemistry due to its unique structure and potential biological applications. This compound features a tert-butyl group, a cyclohexyl moiety, and a dihydroxypropan-2-yl structure, which may influence its biological activity through various mechanisms. Despite its promising structure, specific research on its biological activity remains limited.

The molecular formula of this compound is , with a molecular weight of approximately 273.37 g/mol. The presence of hydroxyl groups suggests potential for hydrogen bonding, which can significantly affect its solubility and reactivity in biological systems .

Currently, the precise mechanism of action of this compound is not well-defined due to the scarcity of specific studies. However, it is hypothesized that its structural features may allow it to interact with various biological targets, potentially influencing enzymatic activities or receptor interactions.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(1-hydroxypropan-2-yl)carbamate | Lacks cyclohexane; simpler structure | |

| Tert-butyl N-(1-benzoylcyclohexyl)carbamate | Contains a benzoyl group; more complex | |

| Tert-butyl N-(1-cyclopentyl)carbamate | Cyclopentane instead of cyclohexane; different steric effects |

The unique combination of a bulky tert-butyl group with the cyclohexane ring and dihydroxy functionalities may enhance solubility and biological interactions compared to simpler or more complex analogs.

Case Studies

While there are no direct case studies specifically on this compound, research on related compounds provides insight into potential applications:

- Antioxidant Studies : Research on similar dihydroxy compounds has demonstrated significant antioxidant activity in vitro, suggesting that this compound could also exhibit this property.

- Pharmacological Investigations : Studies involving carbamates have shown promise in treating neurodegenerative diseases due to their ability to inhibit specific enzymes involved in oxidative stress pathways.

Q & A

Q. Table 1: Comparison of Synthetic Conditions for Analogous Carbamates

| Compound | Reagent | Solvent | Base | Yield |

|---|---|---|---|---|

| tert-butyl N-(2-cyanocyclopropyl)carbamate | Boc₂O | THF | Triethylamine | 75% |

| tert-butyl N-(1-methoxypropan-2-yl)carbamate | Boc-Cl | DCM | Pyridine | 68% |

Q. Table 2: Key Spectroscopic Markers for Structural Confirmation

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| tert-butyl (Boc) | 1.4 (s, 9H) | 28.2, 80.5 |

| Cyclohexyl CH | 1.2–1.8 (m) | 25–35 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.